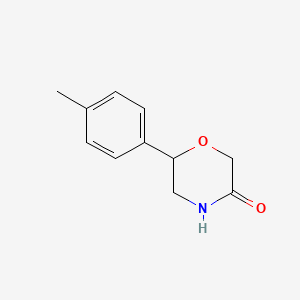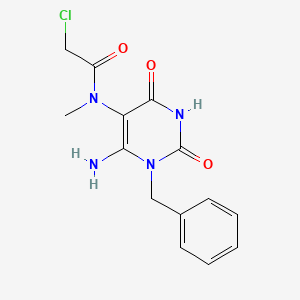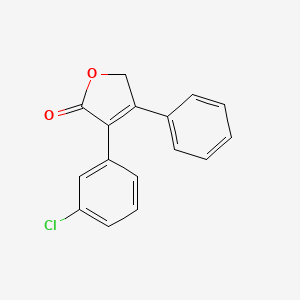
6-p-Tolylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-p-Tolylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones. It is a white solid with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol. It is mainly used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Antitumor Agents
Research has identified various compounds structurally related to 6-p-Tolylmorpholin-3-one that have significant antitumor activity. For instance, derivatives of 2-phenylquinolin-4-ones have shown potent cytotoxic activity against tumor cell lines, with some analogues exhibiting inhibitory activity in the sub-micromolar range against multiple cancer cell lines. These compounds have been evaluated for their potential as clinical candidates for cancer therapy due to their promising pharmacological profiles and efficacy in preclinical models (Li-Chen Chou et al., 2010).
mTOR Inhibitors for Cancer Treatment
Another area of application is the development of selective inhibitors for the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and metabolism. Compounds designed with morpholino groups, similar in structure to 6-p-Tolylmorpholin-3-one, have shown high potency and selectivity as mTOR inhibitors. These inhibitors offer potential therapeutic options for cancer treatment by selectively inhibiting cellular biomarkers of mTORC1 and mTORC2, showing promise for further development (P. Nowak et al., 2009).
Corrosion Inhibition
In the field of materials science, derivatives of 6-p-Tolylmorpholin-3-one have been explored as corrosion inhibitors. For example, studies on 8-hydroxyquinoline derivatives have shown these compounds to be effective in protecting mild steel against corrosion in acidic media. The anti-corrosion performance was attributed to the formation of a protective layer on the metal surface, showcasing the potential of such compounds in industrial applications (Dhaybia Douche et al., 2020).
Environmental Science
The impact of glyphosate-based herbicides, which may contain derivatives of 6-p-Tolylmorpholin-3-one, on non-target aquatic species has been studied. Research indicates potential risks to aquatic invertebrates from exposure to glyphosate, underscoring the importance of understanding the environmental fate and impact of such chemicals (V. Matozzo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-(4-methylphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-12-11(13)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURSFCBRGMLGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
methanone](/img/structure/B2834929.png)
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)


![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)



![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B2834947.png)